molecular formula C24H46O11 B10777727 Dodecyl beta-D-maltoside

Dodecyl beta-D-maltoside

Cat. No.: B10777727
M. Wt: 510.6 g/mol
InChI Key: NLEBIOOXCVAHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl beta-D-maltoside, also known as lauryl maltoside, is a non-ionic surfactant and derivative of pyrene. It is widely used in biochemical and cell biology research due to its ability to solubilize and crystallize membrane proteins. This compound is particularly valued for its ability to form micelles that mimic the membrane environment, thereby preserving the alpha-helical structures and native conformations of membrane-associated proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl beta-D-maltoside is synthesized through the glycosylation of dodecanol with maltose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the dodecanol and maltose. The reaction conditions often include elevated temperatures and anhydrous environments to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The product is then purified through crystallization and filtration processes to remove any impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Dodecyl beta-D-maltoside primarily undergoes non-ionic interactions due to its surfactant nature. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions. it can interact with various proteins and lipids through hydrophobic and hydrogen bonding interactions .

Common Reagents and Conditions: The compound is often used in aqueous solutions, where it forms micelles at concentrations above its critical micelle concentration (CMC). The CMC of this compound is approximately 0.15 mM at 20-25°C .

Major Products Formed: The primary product formed from the interaction of this compound with proteins and lipids is a stable micelle-protein or micelle-lipid complex. These complexes are crucial for maintaining the native structure and function of membrane proteins during biochemical assays .

Scientific Research Applications

Dodecyl beta-D-maltoside has a wide range of applications in scientific research:

Mechanism of Action

Dodecyl beta-D-maltoside exerts its effects by forming micelles that mimic the natural membrane environment. These micelles stabilize membrane proteins by preserving their alpha-helical structures and native conformations. The compound interacts with proteins and lipids through hydrophobic and hydrogen bonding interactions, facilitating the solubilization and crystallization of membrane-associated proteins .

Comparison with Similar Compounds

    Octyl beta-D-glucoside: Another non-ionic surfactant used for solubilizing membrane proteins.

    Triton X-100: A widely used non-ionic detergent with a different chemical structure.

    CHAPS: A zwitterionic detergent used for solubilizing membrane proteins.

Uniqueness of Dodecyl beta-D-maltoside: this compound is unique due to its ability to form micelles that closely mimic the natural membrane environment, making it highly effective at preserving the native structure and function of membrane proteins. Its mild and non-denaturing properties make it suitable for a wide range of biochemical and cell biology applications .

Properties

IUPAC Name

2-[6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEBIOOXCVAHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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